3-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole
Overview
Description
3-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an indole core, which is a common motif in many biologically active molecules, linked to a 1,3,4-oxadiazole ring via a benzylsulfanyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 3-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a benzyl halide with a thiol to form the benzylsulfanyl moiety.
Coupling with the indole core: The final step involves the coupling of the 1,3,4-oxadiazole derivative with an indole derivative, typically through a condensation reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
3-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, while the oxadiazole ring may contribute to the compound’s stability and reactivity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole can be compared with other compounds that contain similar functional groups, such as:
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and may exhibit similar chemical reactivity and biological activity.
Indole derivatives: Compounds with an indole core are known for their diverse biological activities and can serve as a basis for comparison.
Benzylsulfanyl derivatives: These compounds contain the benzylsulfanyl group and may have similar chemical properties.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
2-benzylsulfanyl-5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-2-6-13(7-3-1)12-23-18-21-20-17(22-18)10-14-11-19-16-9-5-4-8-15(14)16/h1-9,11,19H,10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOJPNFGSCBISF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)CC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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